(4-Formylpiperazinyl)-N-(methylpropyl)formamide
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Description
“(4-Formylpiperazinyl)-N-(methylpropyl)formamide” is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.281 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a formylpiperazinyl group and a methylpropyl formamide group . The compound has a complexity of 225, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis
This compound has an XLogP3-AA value of 0.2, indicating its lipophilicity . Its exact mass and monoisotopic mass are both 213.147726857 . It has a topological polar surface area of 52.6, a heavy atom count of 15, and no defined atom stereocenters .Scientific Research Applications
Organic Synthesis and Catalysis
- Formamides, including those with structures similar to "(4-Formylpiperazinyl)-N-(methylpropyl)formamide," are pivotal in organic synthesis. They serve as intermediates in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds. For example, a variety of 3-aryl-4-formylpyrazoles, important building blocks for combinatorial chemistry, can be prepared from methyl ketones using specific formamide derivatives under mild conditions (L. Luca et al., 2004).
- In catalysis, formamides have been utilized for N-formylation reactions, which are essential for synthesizing formamides containing unsaturated groups from amines using CO2 and H2, demonstrating the versatility of formamide derivatives in sustainable chemistry applications (Hangyu Liu et al., 2017).
Material Science
- In the development of new materials, N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been investigated as plasticizers for corn starch to prepare thermoplastic starch, highlighting the utility of formamide derivatives in enhancing material properties (Hongguang Dai et al., 2010).
Synthesis of Heterocyclic Compounds
- Formamide derivatives are crucial for the selective synthesis of pyrazolo[3,4-d]pyrimidine and related compounds, offering pathways for the creation of novel heterocyclic structures with potential applications in drug discovery and development (Chun-Hsi Chang et al., 2013).
properties
IUPAC Name |
N-butan-2-yl-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-3-9(2)11-10(15)13-6-4-12(8-14)5-7-13/h8-9H,3-7H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCXTXHRYZAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formylpiperazinyl)-N-(methylpropyl)formamide |
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